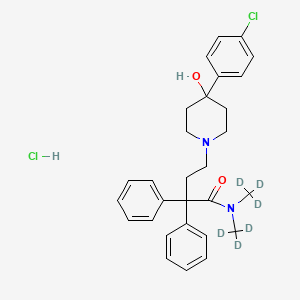
Loperamide-d6 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Loperamide-d6 Hydrochloride is a deuterium-labeled version of Loperamide Hydrochloride . Loperamide Hydrochloride is an opioid receptor agonist used for the treatment of diarrhea . It is also used for short-term diarrhea or irritable bowel syndrome (IBS), and for recurring or longer-lasting diarrhea from bowel conditions such as Crohn’s disease, ulcerative colitis, and short bowel syndrome .
Synthesis Analysis
The synthesis of Loperamide involves forming an ion-pair association complex with rose Bengal (RB), which results in a colored product that is analyzed spectrophotometrically at 568 nm . The reaction for obtaining Loperamide is carried out at a temperature ranging from 40 to 70 0 C, preferably from 55 to 65 0 C .Molecular Structure Analysis
The molecular formula of Loperamide Hydrochloride is C29H34Cl2N2O2 . The average mass is 513.498 Da and the monoisotopic mass is 512.199707 Da .Chemical Reactions Analysis
The spectrophotometric technique involves forming an ion-pair association complex with rose Bengal (RB), which results in a colored product that is analyzed spectrophotometrically at 568 nm .Physical And Chemical Properties Analysis
Loperamide Hydrochloride is a white to off-white compound . The validity of Beer’s law was established in the range of 0.5–10 μg/L .Applications De Recherche Scientifique
Forensic Toxicology
Loperamide-d6 Hydrochloride: is utilized in forensic toxicology as an internal standard for the quantification of loperamide in biological samples. This application is crucial in postmortem analyses where loperamide abuse is suspected. The compound’s deuterated form provides high specificity and stability, allowing for accurate detection and quantification in gas chromatography-mass spectrometry (GC-MS) methods .
Pharmaceutical Development
In the pharmaceutical industry, Loperamide-d6 Hydrochloride plays a role in the formulation and evaluation of oral dispersible tablets (ODTs). It aids in the development of rapid-action treatments for conditions like diarrhea, which is particularly beneficial for soldiers in hostile environments. The compound’s properties help in understanding the drug’s bioavailability and interaction with various excipients during the tablet formulation process .
Clinical Pharmacology
The compound is significant in clinical pharmacology research, where it helps in studying the mechanism of action of loperamide. By acting as a stable isotopic label, Loperamide-d6 Hydrochloride allows researchers to track the pharmacokinetics and pharmacodynamics of loperamide in the human body, providing insights into its effects on intestinal motility and water-electrolyte balance .
Analytical Method Validation
Loperamide-d6 Hydrochloride: is essential for analytical method validation. It serves as a reference standard to ensure the accuracy and precision of analytical methods, such as high-performance liquid chromatography (HPLC) and GC-MS. This application is vital for confirming the reliability of analytical results in both research and clinical settings .
Abuse Potential Studies
The compound is used in studies assessing the abuse potential of loperamide. Due to its structural similarity and binding affinity to opioid receptors, Loperamide-d6 Hydrochloride helps in understanding the misuse of over-the-counter medications and contributes to the development of strategies to mitigate such abuse .
Drug Interaction Research
In drug interaction research, Loperamide-d6 Hydrochloride is employed to investigate potential interactions between loperamide and other substances. Its stable isotopic label allows for the precise monitoring of loperamide’s behavior in the presence of other drugs, which is critical for ensuring patient safety and the efficacy of combined drug therapies .
Mécanisme D'action
Target of Action
Loperamide-d6 Hydrochloride primarily targets the mu-opioid receptors expressed on the circular and longitudinal intestinal muscle . These receptors play a crucial role in controlling the motility of the gastrointestinal tract.
Mode of Action
Upon administration, Loperamide-d6 Hydrochloride binds to the mu-opioid receptors in the gut wall . This receptor binding leads to the recruitment of G-protein receptor kinases and the activation of downstream molecular cascades that inhibit enteric nerve activity . By inhibiting the excitability of enteric neurons, Loperamide-d6 Hydrochloride suppresses the overactivity of the bowel .
Biochemical Pathways
The binding of Loperamide-d6 Hydrochloride to the mu-opioid receptors triggers a series of biochemical reactions that ultimately slow down the movement of the gut . This action allows more time for the absorption of fluids and nutrients back into the body, reducing the volume and frequency of bowel movements .
Pharmacokinetics
It is metabolized in the liver via oxidative N-demethylation, with CYP2C8 and CYP3A4 playing major roles . The majority of the drug is excreted in the feces, with only a small percentage being excreted in the urine .
Result of Action
The primary result of Loperamide-d6 Hydrochloride’s action is the reduction of diarrhea symptoms. It achieves this by slowing down an overactive bowel, which allows the body to absorb more water and salts from the bowel . This makes the stool less watery and decreases the number of times you go to the toilet .
Action Environment
The efficacy and stability of Loperamide-d6 Hydrochloride can be influenced by various environmental factors. For instance, the presence of P-glycoprotein inhibitors can increase the plasma levels of Loperamide-d6 Hydrochloride . Additionally, the drug’s effectiveness can be affected by the patient’s overall health status and the presence of other medical conditions .
Orientations Futures
In children who are younger than 3 y, malnourished, moderately or severely dehydrated, systemically ill, or have bloody diarrhea, adverse events outweigh benefits even at doses ≤0.25 mg/kg/d. In children who are older than 3 y with no/minimal dehydration, loperamide may be a useful adjunct to oral rehydration and early refeeding .
Propriétés
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33ClN2O2.ClH/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32-20-17-28(34,18-21-32)23-13-15-26(30)16-14-23;/h3-16,34H,17-22H2,1-2H3;1H/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYPOBZJRVSMDS-TXHXQZCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4)C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide](/img/structure/B562512.png)
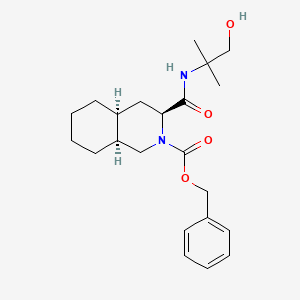
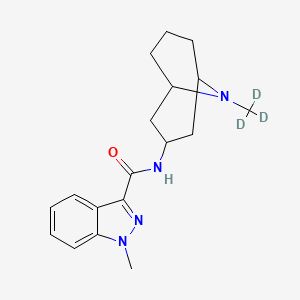
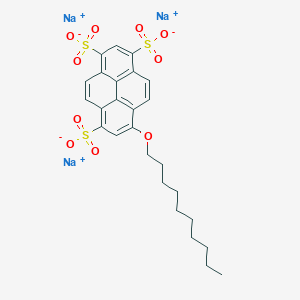
![4-Hexen-2-one, 3-methyl-, [R-(E)]- (9CI)](/img/no-structure.png)
![4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B562518.png)

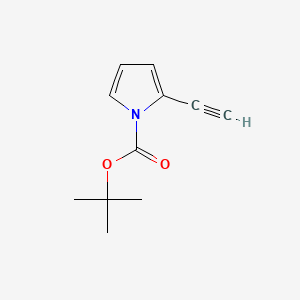
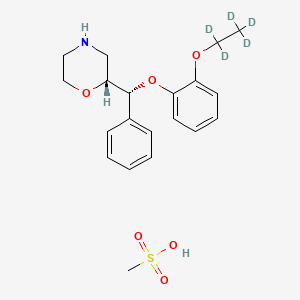
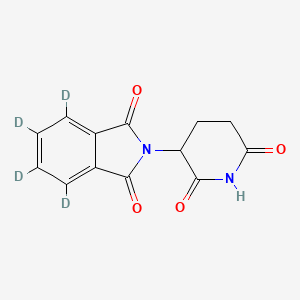
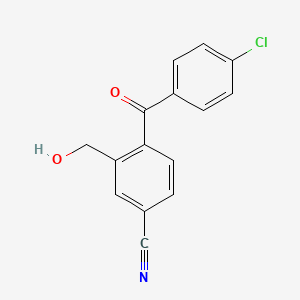
![2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine](/img/structure/B562534.png)